Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound with significant implications in medicinal chemistry and organic synthesis. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom that contributes to its reactivity and biological activity. It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly antiviral agents.
The compound can be synthesized through several methods, including intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium(II) . Its hydrochloride salt form is often used in research due to its enhanced solubility and stability.
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride belongs to the class of azabicyclic compounds, which are cyclic organic compounds containing nitrogen atoms within their ring structure. Its classification as a carboxylate indicates the presence of a carboxylic acid functional group in its molecular structure.
The synthesis of methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can be achieved through various synthetic routes:
The synthesis typically involves controlling reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride features a bicyclic framework with the following key characteristics:
The molecular formula for methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is , with a molecular weight of approximately 195.11 g/mol .
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate undergoes several types of chemical reactions:
The choice of reagents and reaction conditions significantly impacts the products formed during these transformations. For example, the use of specific oxidizing or reducing agents can lead to selective transformations based on steric and electronic factors present in the compound's structure.
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate acts primarily as a protease inhibitor in antiviral applications. Its mechanism involves binding to viral proteases, inhibiting their activity and thereby preventing viral replication . This property makes it a valuable intermediate in the development of antiviral medications such as boceprevir and nirmatrelvir.
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is typically presented as a white solid or crystalline powder at room temperature. Its solubility in various solvents can vary based on the presence of the hydrochloride salt form.
The compound exhibits notable stability under standard laboratory conditions but can undergo various chemical reactions depending on environmental factors such as pH and temperature.
Relevant data includes:
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several significant applications in scientific research:
The azabicyclo[3.1.0]hexane framework represents a privileged scaffold in medicinal chemistry due to its unique three-dimensional rigidity and ability to precisely orient pharmacophores in biological space. This tricyclic structure incorporates a strained cyclopropane ring fused to a pyrrolidine system, creating a characteristic "V" shape that mimics bioactive conformations of flexible peptide chains or ribose moieties in nucleosides. The methyl ester derivative, specifically Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, exemplifies how this scaffold functions as a versatile synthetic intermediate for neuroactive compounds and enzyme inhibitors [4]. Its structural rigidity reduces the entropic penalty upon binding to biological targets compared to flexible linear chains, leading to higher affinity and selectivity. The bicyclic core's geometric constraints force substituents into defined spatial orientations, enabling optimal interactions with protein binding pockets inaccessible to conventional heterocycles. This is evidenced by repurposed nucleoside derivatives where replacement of ribose with a (N)-methanocarba bicyclo[3.1.0]hexane system transformed adenosine receptor agonists into potent allosteric modulators of neurotransmitter transporters like DAT and NET, achieving nanomolar potency (EC₅₀ ~35 nM) [1].
Bioisosteric Applications: The scaffold serves as a conformationally locked bioisostere for proline and proline-analogs in protease inhibitors, exemplified by its incorporation into boceprevir intermediates [4]. In nucleoside mimetics, the bicyclic core replaces the ribose ring, locking the pseudorotational angle in the North conformation preferred by many receptors. This rigidification strategy significantly enhanced dopamine transporter (DAT) binding in methanocarba adenosine derivatives like MRS7292 and MRS7232, which displayed potent DAT binding enhancement (352-539% of control) and DA uptake inhibition (IC₅₀ = 107 nM for compound 10) – surpassing cocaine's potency [1].
Physicochemical Advantages: The scaffold improves drug-like properties through its balanced lipophilicity, moderate aqueous solubility (enhanced by hydrochloride salt formation), and metabolic resistance. The strained cyclopropane ring influences electron distribution across the molecule, potentially enhancing binding interactions not achievable with unstrained systems. These properties make it invaluable for CNS-targeted therapeutics where blood-brain barrier penetration is essential, as demonstrated by the neuropharmacological activity of derived compounds [1] [4].
The (1S,5R) absolute configuration of Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is critical for its biological interactions and synthetic utility. This specific stereoisomer creates a distinct three-dimensional arrangement where the methyl ester group occupies a pseudo-equatorial position, minimizing steric interactions and maximizing accessibility for enzymatic recognition. The stereochemistry dictates the presentation of functional groups to biological targets, with even minor epimeric changes potentially abolishing activity.
Stereoselective Binding: The (1S,5R) configuration enables optimal interactions with chiral binding pockets in enzymes and receptors. In A₃ adenosine receptor agonists derived from similar scaffolds, stereochemistry profoundly influenced both adenosine receptor affinity (sub-nanomolar Kᵢ for specific stereoisomers) and off-target transporter activity [1]. For example, rigid (N)-methanocarba nucleosides with defined stereochemistry showed >10,000-fold selectivity for human A₃AR over other subtypes, while simultaneously modulating DAT through allosteric mechanisms – an activity profile heavily dependent on the precise three-dimensional arrangement of the bicyclic core and its substituents [1].
Conformational Constraints: The fusion of the cyclopropane ring in the (1S,5R) configuration locks the six-membered ring system in a specific envelope conformation, reducing rotational freedom around key bonds. This pre-organization is crucial for mimicking transition states in enzymatic reactions, particularly for serine proteases where this scaffold features in inhibitors. The cyclopropane's "bent" geometry introduces significant ring strain (~27 kcal/mol), which can be exploited to achieve tight binding through strain release upon complex formation with complementary targets [1] [4].
The synthetic exploration of azabicyclo[3.1.0]hexanes evolved from early cyclopropanation strategies to sophisticated catalytic methods, driven by their rising importance in pharmaceuticals. Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride emerged as a pivotal building block due to its chemical robustness and versatility for derivatization at both the amine and ester functionalities.
Evolution of Synthetic Methods: Traditional routes relied on intramolecular cyclopropanation of diazoacetates or Simmons-Smith reactions on allylic precursors, often with poor stereocontrol. Contemporary approaches leverage advanced catalytic systems, including the photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes reported in 2019. This Ir-catalyzed process under blue LED irradiation enables convergent, diastereoselective synthesis of bicyclo[3.1.0]hexanes with all-carbon quaternary centers, representing a significant advancement for preparing analogs like the title compound .
Pharmaceutical Applications: The commercial availability of this specific enantiomer (CAS 565456-77-1) underscores its industrial importance as a key chiral building block for antiviral and CNS-active drugs [4]. It serves as the core structure for synthesizing advanced intermediates in hepatitis C virus protease inhibitors (e.g., boceprevir derivatives) and has been repurposed in neuropharmacological agents targeting dopamine and adenosine receptors. The structural modifications explored around this scaffold – including N⁶-alkyl substitutions, 5'-ester variations, and deaza modifications of adenine in nucleoside derivatives – demonstrate its adaptability in structure-activity relationship (SAR) studies aimed at optimizing target engagement and selectivity [1] [4].
Table 1: Bioactive Derivatives Featuring Azabicyclo[3.1.0]hexane Core
Compound | Structural Features | Key Biological Activities | Reference |
---|---|---|---|
MRS5980 (1) | (N)-Methanocarba, N⁶-methyl, C2-arylethynyl | hA₃AR agonist (Kᵢ=0.70 nM); DAT uptake inhibitor (IC₅₀=253 nM) | [1] |
MRS7292 (9) | 5'-Methyl ester, 5-halothien-2-yl-ethynyl | DAT binding enhancer (352% control); EC₅₀ ~35 nM | [1] |
MRS7232 (10) | 5'-Ethyl ester, 5-halothien-2-yl-ethynyl | DAT uptake inhibitor (IC₅₀=107 nM); > potency vs cocaine | [1] |
Boceprevir Intermediate | (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | HCV NS3 protease inhibition | [4] |
Table 2: Synthetic Approaches to Azabicyclo[3.1.0]hexane Derivatives
Methodology | Key Features | Limitations | Example Application |
---|---|---|---|
Photoredox (3+2) Annulation | Ir catalysis; blue LED; broad substrate scope; diastereoselective with difluorocyclopropenes | Requires specialized equipment | Access to quaternary carbon centers |
Sonogashira/Deprotection | Modular arylethynyl introduction; acid deprotection | Multi-step; moderate yields for some analogs | MRS7292/MRS7232 synthesis [1] |
Enzymatic Resolution | High enantiopurity; scalable | Limited to specific substrates; costly enzymes | Pharmaceutical intermediate production [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7